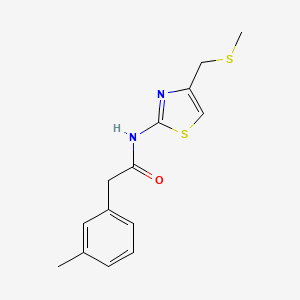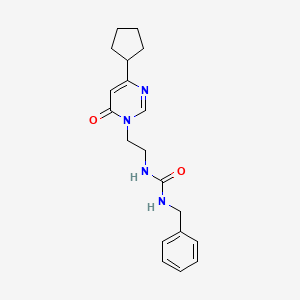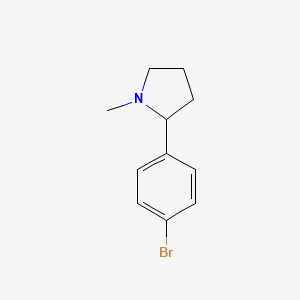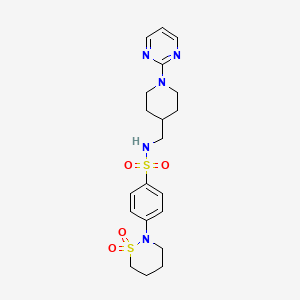![molecular formula C8H13ClN2O4S B2641768 2-chloro-N'-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide CAS No. 869716-08-5](/img/structure/B2641768.png)
2-chloro-N'-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N’-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide is a chemical compound with the molecular formula C8H13ClN2O4S . It has a molecular weight of 268.72 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N’-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide include a predicted melting point of 214.45°C, a predicted boiling point of approximately 625.3°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of n20D 1.53 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Characterization of Novel Compounds : A study by Fuloria et al. (2009) described the synthesis and characterization of novel imines and thiazolidinones using similar compounds. This process is significant for creating new molecules with potential applications in various fields, including medicine and materials science (Fuloria et al., 2009).
Development of Antimicrobial Agents : Research conducted by Bekircan et al. (2015) involved the synthesis of novel heterocyclic compounds derived from similar hydrazides, which were tested for their lipase and α-glucosidase inhibition, suggesting their potential as antimicrobial agents (Bekircan et al., 2015).
Biological Activity and Medicinal Chemistry
Exploring Anticancer Properties : Salahuddin et al. (2014) synthesized and evaluated the anticancer properties of benzimidazole derivatives using a similar acetohydrazide. This research contributes to the development of new anticancer drugs (Salahuddin et al., 2014).
Antimicrobial Activities of Novel Derivatives : Gupta et al. (2013) reported on the synthesis and antimicrobial activities of novel thiazolidin-4-ones, highlighting the role of such compounds in combating microbial resistance (Gupta et al., 2013).
Molecular Docking and In Vitro Screening
Investigating Protein Binding Affinities : Mansour et al. (2021) conducted a study involving the synthesis of pyridine-3-carbonitrile derivatives and their molecular docking to assess binding affinities, a critical step in drug development (Mansour et al., 2021).
Screening for Anticancer Activities : Fathima et al. (2022) synthesized benzoxazole derivatives and evaluated their anticancer activities through molecular docking, demonstrating the potential of such compounds in cancer therapy (Fathima et al., 2022).
Wirkmechanismus
The mechanism of action of a chemical refers to how it interacts with biological systems, which is typically discussed in the context of drug molecules. As 2-chloro-N’-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide is intended for research use , its mechanism of action may not be well-defined or studied. For detailed information, it would be best to refer to scientific literature.
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-2-(1,1-dioxothiolan-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O4S/c9-4-8(13)11-10-7(12)3-6-1-2-16(14,15)5-6/h6H,1-5H2,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDVZHSWZKVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641687.png)
![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)
![Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B2641697.png)
![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)



